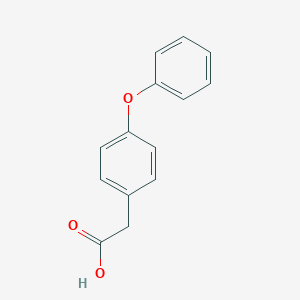

4-Phenoxyphenylacetic acid

Overview

Description

4-Phenoxyphenylacetic acid is a compound that can be associated with various chemical reactions and possesses certain physical and chemical properties that make it of interest in different fields of research. While the provided papers do not directly discuss 4-Phenoxyphenylacetic acid, they do provide insights into related compounds and their synthesis, properties, and potential applications.

Synthesis Analysis

The synthesis of related phenylacetic acid derivatives has been explored in several studies. For instance, the electrochemical conversion of phenylacetic acid (PAA) to produce 3,4-dihydroxyphenylacetic acid (3,4-DHPAA) has been investigated, indicating that PAA can undergo anodic oxidation at a lead dioxide electrode to form 3,4-DHPAA as a major product . Additionally, the synthesis of polymeric derivatives of 4-methoxyphenylacetic acid through free radical polymerization has been described, which could provide insights into the synthesis of 4-Phenoxyphenylacetic acid polymers . Furthermore, the biosynthesis of 3,4-DHPA in Escherichia coli has been reported, which could suggest potential microbial routes for synthesizing related compounds .

Molecular Structure Analysis

The molecular structure of phenylacetic acid derivatives plays a crucial role in their reactivity and properties. For example, the stereochemical configuration of polymeric derivatives of 4-methoxyphenylacetic acid has been analyzed using NMR spectroscopy, revealing a predominantly syndiotactic configuration . This information could be relevant when considering the molecular structure of 4-Phenoxyphenylacetic acid and its potential derivatives.

Chemical Reactions Analysis

Several studies have focused on the chemical reactions involving phenylacetic acid derivatives. The antimicrobial activity of 4-aminophenylacetic acid derivatives synthesized through condensation reactions has been explored, indicating that these compounds can exhibit promising biological activities . Additionally, the use of p-hydroxyphenylacetate 3-hydroxylase as a biocatalyst for the synthesis of trihydroxyphenolic acids demonstrates the potential for enzymatic reactions in the modification of phenylacetic acid derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylacetic acid derivatives are influenced by their molecular structure. The electrochemical study of 3,4-DHPAA showed that it has a lower oxidation potential than PAA and exhibits strong antiradical activity, which could be indicative of its antioxidant properties . The synthesis of 4-(BOC-aminoacyloxymethyl)phenylacetic acids for solid-phase peptide synthesis also highlights the importance of protecting groups in modifying the physical properties of these compounds for specific applications .

Scientific Research Applications

Biosynthesis and Metabolism in Microorganisms

Research indicates that 4-Phenoxyphenylacetic acid (4-HPA) plays a significant role in microbial metabolism and biosynthesis. A study revealed the efficient biosynthesis of 3, 4-dihydroxyphenylacetic acid, a compound with strong anti-oxidative activity, in Escherichia coli. This process involved enhancing the shikimate pathway and disrupting pykA and pykF to conserve phosphoenolpyruvate for 4-HPA production (Li et al., 2019). Another study focused on the purification and properties of 4-hydroxyphenylacetic acid 3-hydroxylase from Pseudomonas putida, key in the microbial degradation of phenylalanine, tyrosine, and aromatic amines (Raju, Kamath, & Vaidyanathan, 1988).

Role in Pharmaceutical and Food Industries

4-HPA has potential applications in the food and pharmaceutical industries due to its properties. For instance, it can act as a peptide mimic, interacting with a proton-coupled oligopeptide transporter, showing that a peptide bond is not required for rapid translocation through this transporter (Temple et al., 1998).

Hemoglobin Allosteric Modifiers

4-HPA derivatives have been studied for their ability to decrease the oxygen affinity of human hemoglobin A, making them potential allosteric effectors of hemoglobin. This has implications for clinical or biological areas that require or would benefit from a reversal of depleted oxygen supply (Randad et al., 1991).

Plant Metabolism

In higher plants, 4-HPA is part of the biosynthesis and metabolism process. Studies have shown that 2-Hydroxyphenylacetic acid, related to 4-HPA, is derived from the shikimic acid pathway and is involved in various metabolic pathways in plants (Kindl, 1969).

Biotechnological Production

Advancements in biotechnology have enabled the microbial biosynthesis system for the de novo production of 4HPAA from glucose in Escherichia coli, which is an important building block for synthesizing drugs and agrochemicals (Shen et al., 2019).

Safety and Hazards

Mechanism of Action

Target of Action

It is used in the preparation of potential inhibitors of collagen-induced aggregation of human thrombocytes , suggesting that it may interact with proteins involved in this process.

Mode of Action

As a potential inhibitor of collagen-induced aggregation of human thrombocytes

Biochemical Pathways

It is a predicted metabolite of 6-Amino-4-(4-phenoxyphenylethylamino)quinazoline , suggesting it might be involved in the metabolic pathways of this compound.

properties

IUPAC Name |

2-(4-phenoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c15-14(16)10-11-6-8-13(9-7-11)17-12-4-2-1-3-5-12/h1-9H,10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VARVNFDGRLLTCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80979361 | |

| Record name | (4-Phenoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80979361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenoxyphenylacetic acid | |

CAS RN |

6328-74-1 | |

| Record name | 6328-74-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43857 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-Phenoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80979361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Phenoxyphenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

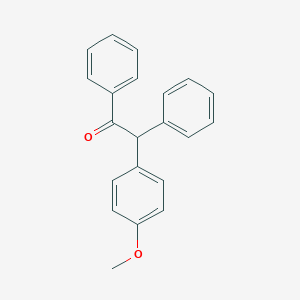

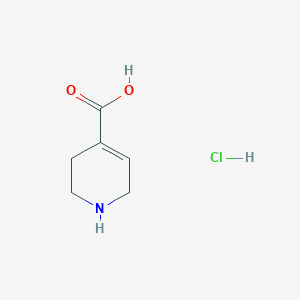

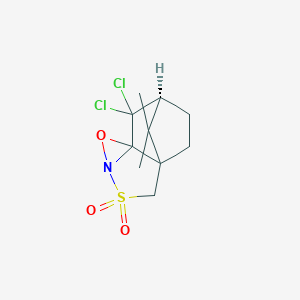

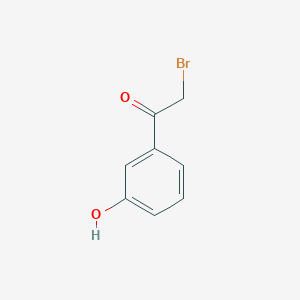

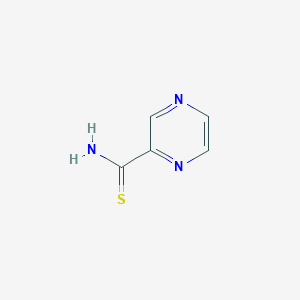

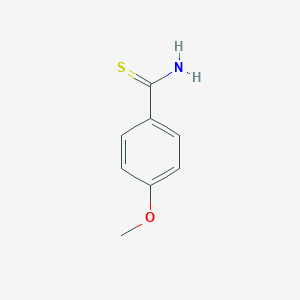

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,7-Dimethyl-2-[(3-pyridinylmethyl)amino]-1,3-benzothiazol-6-ol](/img/structure/B133989.png)

![6,6-Dichloro-10,10-dimethyl-3lambda6-thia-4-azatricyclo[5.2.1.01,5]dec-4-ene 3,3-dioxide](/img/structure/B133994.png)

![(9-Methyl-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 2-hydroxy-2,2-diphenylacetate](/img/structure/B133995.png)

![(4S)-1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,3-dimethyl-1-oxobutyl)[(3-methoxyphenyl)methyl]amino]-L-proline](/img/structure/B133996.png)